(r)-3-(Pyrrolidin-2-yl)-1h-pyrazole
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Overview
Description
®-3-(Pyrrolidin-2-yl)-1h-pyrazole is a chiral compound that features a pyrrolidine ring attached to a pyrazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-3-(Pyrrolidin-2-yl)-1h-pyrazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of a pyrrolidine derivative with a pyrazole precursor in the presence of a suitable catalyst. The reaction conditions often involve moderate temperatures and inert atmospheres to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of ®-3-(Pyrrolidin-2-yl)-1h-pyrazole may involve continuous flow processes to enhance efficiency and yield. These methods utilize microreactor technology to control reaction parameters precisely, leading to a more sustainable and scalable production process .
Chemical Reactions Analysis
Types of Reactions
®-3-(Pyrrolidin-2-yl)-1h-pyrazole can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the pyrazole ring, often using halogenated reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated reagents in the presence of a base such as sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde derivative, while reduction can produce an alcohol .
Scientific Research Applications
Chemistry
In chemistry, ®-3-(Pyrrolidin-2-yl)-1h-pyrazole is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery .
Biology
In biological research, this compound is studied for its potential as a ligand in receptor binding studies. Its ability to interact with specific biological targets makes it a valuable tool in understanding biochemical pathways .
Medicine
Medically, ®-3-(Pyrrolidin-2-yl)-1h-pyrazole is investigated for its potential therapeutic effects. It has shown promise in preclinical studies as a candidate for treating various diseases, including cancer and neurological disorders .
Industry
In the industrial sector, this compound is used in the development of new materials with unique properties. Its incorporation into polymers and other materials can enhance their performance in specific applications .
Mechanism of Action
The mechanism of action of ®-3-(Pyrrolidin-2-yl)-1h-pyrazole involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate the activity of these targets, leading to changes in cellular processes. For example, it may inhibit or activate specific enzymes, thereby altering metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
(S)-5-Pyrrolidin-2-yl-1H-tetrazole: Another chiral compound with a pyrrolidine ring, used as an organocatalyst.
Imidazo[1,5-a]pyridine: A heterocyclic compound with applications in medicinal chemistry.
Uniqueness
®-3-(Pyrrolidin-2-yl)-1h-pyrazole is unique due to its specific chiral configuration and the presence of both pyrrolidine and pyrazole rings. This combination provides distinct chemical properties and reactivity, making it valuable in various research and industrial applications .
Properties
Molecular Formula |
C7H11N3 |
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Molecular Weight |
137.18 g/mol |
IUPAC Name |
5-[(2R)-pyrrolidin-2-yl]-1H-pyrazole |
InChI |
InChI=1S/C7H11N3/c1-2-6(8-4-1)7-3-5-9-10-7/h3,5-6,8H,1-2,4H2,(H,9,10)/t6-/m1/s1 |
InChI Key |
MHSGZEFYVKSBLF-ZCFIWIBFSA-N |
Isomeric SMILES |
C1C[C@@H](NC1)C2=CC=NN2 |
Canonical SMILES |
C1CC(NC1)C2=CC=NN2 |
Origin of Product |
United States |
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